Product packaging for 2-[(1-Phenylpropyl)amino]propane-1,3-diol(Cat. No.:)

2-[(1-Phenylpropyl)amino]propane-1,3-diol

Cat. No.: B13308118
M. Wt: 209.28 g/mol
InChI Key: CUMMASILFLXDAG-UHFFFAOYSA-N
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Description

Contextualization within Aminopropanediol Chemical Space

The aminopropanediol scaffold is a versatile and valuable building block in organic synthesis and drug discovery. ontosight.ai These compounds are characterized by a three-carbon propane (B168953) backbone substituted with both amino and diol (two hydroxyl) functional groups. The relative positions of these groups (e.g., 2-amino-1,3-propanediol (B45262) or 3-amino-1,2-propanediol) define the specific subclass and significantly influence the molecule's chemical properties and potential applications. ontosight.airesearchgate.net

Aminopropanediols like Serinol (2-amino-1,3-propanediol) are recognized as key intermediates in the production of various fine chemicals. chemicalbook.com They serve as precursors for pharmaceuticals, including anesthetics and analgesics, and are integral to the synthesis of non-ionic X-ray contrast agents such as Iopamidol. ontosight.aichemicalbook.com The inherent bifunctionality of the aminopropanediol core allows for diverse chemical modifications, enabling the creation of large libraries of compounds for screening and development.

Aminopropanediol Core CompoundCommon Name / Trivial NameKey Applications in Research & IndustryReference
2-Amino-1,3-propanediolSerinolPrecursor for pharmaceuticals, non-ionic X-ray contrast agents (e.g., Iopamidol), and polymers. chemicalbook.com
3-Amino-1,2-propanediol (B146019)IsoserinolIntermediate in organic synthesis; derivatives studied for cardiovascular effects. ontosight.ainih.gov
2-Amino-1-phenyl-1,3-propanediol-Starting material for synthesizing CNS agents like the antidepressant Reboxetine. sigmaaldrich.comchemicalbook.com
2-Amino-2-bromo-1,3-propanediolAmino BronopolSynthesized from the antimicrobial agent Bronopol. nveo.org

Structural Significance of the 1,3-Diol and Secondary Amine Functional Groups

The specific functionality of 2-[(1-Phenylpropyl)amino]propane-1,3-diol imparts distinct chemical characteristics that are highly relevant in a pharmacological context.

The Secondary Amine Functional Group : Amines are fundamental components in a high percentage of pharmaceuticals. vedantu.com A secondary amine, defined by a nitrogen atom bonded to two organic substituents and one hydrogen, has a distinct reactivity and basicity compared to primary or tertiary amines. ontosight.aiwikipedia.org This basicity allows the molecule to form ammonium (B1175870) salts, which can significantly enhance aqueous solubility—a critical factor for drug delivery. purdue.edu The nitrogen's lone pair of electrons and the attached hydrogen atom allow secondary amines to participate in various non-covalent interactions, and their specific structure can influence receptor selectivity and metabolic stability. ontosight.aitaylorandfrancis.com

Functional GroupKey CharacteristicsRole in Molecular Design & FunctionReference
1,3-DiolContains two hydroxyl (-OH) groups separated by one carbon. Can act as hydrogen bond donors and acceptors.Prevalent in natural products and drugs (e.g., statins). Influences molecular conformation, stereochemistry, and binding to biological targets. nih.govacs.orgnih.gov
Secondary AmineA nitrogen atom bonded to two alkyl/aryl groups and one hydrogen (R₂NH). Acts as a weak base.Fundamental in many pharmaceuticals. Improves solubility via salt formation. Participates in receptor binding and can be tuned for selectivity. vedantu.comontosight.aipurdue.edu

Overview of Research Trajectories for Related Aminopropanediol Scaffolds

While this compound itself is not widely documented, the research on related scaffolds provides a clear indication of the potential areas of investigation for such compounds. Academic and industrial research has leveraged the aminopropanediol framework to develop agents for a variety of therapeutic areas.

One significant area of research is in Central Nervous System (CNS) agents . A prominent example is the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol as a key starting material for the synthesis of (S,S)-Reboxetine. sigmaaldrich.comchemicalbook.com Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used as an antidepressant, highlighting the utility of the phenyl-aminopropanediol scaffold in modulating neurotransmitter activity.

Another research trajectory involves the development of cardiovascular agents . A study published in Acta Poloniae Pharmaceutica detailed the synthesis of three new derivatives of 3-amino-1,2-propanediol and examined their influence on the cardiovascular system in rats. nih.gov While the tested compounds did not show significant activity at the doses used, the investigation itself points to the perceived potential of aminopropanediol derivatives in this therapeutic space. nih.gov

The versatility of the aminopropanediol scaffold also extends to its use as a synthetic platform for diagnostic agents . As previously noted, Serinol (2-amino-1,3-propanediol) is a crucial precursor for Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent essential for modern medical imaging techniques like X-ray and computed tomography (CT). chemicalbook.com

Related ScaffoldArea of ResearchKey Finding or ApplicationReference
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediolCentral Nervous System (CNS) AgentsUsed as a starting material to synthesize the antidepressant Reboxetine, a selective norepinephrine reuptake inhibitor. sigmaaldrich.comchemicalbook.com
3-Amino-1,2-propanediol DerivativesCardiovascular AgentsSynthesized and evaluated for effects on heart rate and blood pressure in animal models. nih.gov
2-Amino-1,3-propanediol (Serinol)Diagnostic AgentsServes as a key precursor for the non-ionic X-ray contrast agent Iopamidol. chemicalbook.com
Fingolimod and related compoundsImmunosuppressive AgentsStructurally related 2-amino-2-substituted-1,3-propanediols, like Fingolimod, are used in treating multiple sclerosis. pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B13308118 2-[(1-Phenylpropyl)amino]propane-1,3-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(1-phenylpropylamino)propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-2-12(13-11(8-14)9-15)10-6-4-3-5-7-10/h3-7,11-15H,2,8-9H2,1H3

InChI Key

CUMMASILFLXDAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(CO)CO

Origin of Product

United States

Synthetic Methodologies for 2 1 Phenylpropyl Amino Propane 1,3 Diol and Analogues

Stereoselective Synthesis Approaches

The presence of multiple stereocenters in 2-[(1-Phenylpropyl)amino]propane-1,3-diol necessitates the use of stereoselective synthetic methods to control the spatial arrangement of its functional groups.

Asymmetric Synthesis Strategies for Chiral Aminodiols

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure chiral aminodiols. One common approach involves the use of chiral starting materials derived from natural sources, such as amino acids. For instance, L-serine, with its inherent chirality, can serve as a precursor for the synthesis of chiral 2-aminopropane-1,3-diol derivatives. The synthesis can also be achieved through the asymmetric aminohydroxylation of suitable olefinic precursors, a reaction that introduces both the amino and hydroxyl groups in a stereocontrolled manner.

Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary can be attached to a glycine equivalent, followed by an aldol-type condensation with an appropriate aldehyde to establish the desired stereochemistry of the amino and hydroxyl groups.

Enantioselective Catalysis in Aminopropanediol Formation

Enantioselective catalysis offers an efficient route to chiral aminodiols by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalysts have been employed for this purpose.

Chiral metal complexes, for instance, can catalyze the asymmetric reduction of a ketone or imine precursor, leading to the formation of a chiral amino alcohol. Transfer hydrogenation using chiral rhodium or ruthenium catalysts is a well-established method for the enantioselective reduction of ketones and imines.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for example, can catalyze the enantioselective addition of nucleophiles to imines, a key step in the formation of chiral amines. Proline and its derivatives are also effective organocatalysts for asymmetric aldol and Mannich reactions, which can be adapted to construct the chiral aminodiol framework.

Biocatalysis, utilizing enzymes, provides a highly selective and environmentally friendly approach to the synthesis of chiral aminodiols. Transaminases, for example, can catalyze the asymmetric amination of a ketone precursor to yield a chiral amine. Similarly, alcohol dehydrogenases can be used for the stereoselective reduction of a ketone to a chiral alcohol. A combination of these enzymatic steps in a cascade reaction can lead to the efficient synthesis of chiral aminodiols with high enantiomeric and diastereomeric purity.

Multistep Chemical Synthesis Pathways

The synthesis of this compound typically involves a multistep sequence that allows for the careful construction of the molecule and the introduction of its various functional groups.

Synthesis of Key Precursors and Intermediates

For stereoselective syntheses, chiral precursors are essential. Chiral epoxides, for instance, can be opened by an amine nucleophile to generate a chiral amino alcohol. Similarly, chiral aziridines can be used as precursors to chiral amines.

Precursor/IntermediateSynthetic Utility
2-Amino-1,3-propanediol (B45262) (Serinol)Provides the core aminodiol structure.
1-Phenyl-1-propanone (Propiophenone)Source of the 1-phenylpropyl group.
Diethyl aminomalonateCan be reduced to form serinol.
Chiral epoxidesPrecursors for the stereoselective synthesis of amino alcohols.
Chiral aziridinesPrecursors for the stereoselective synthesis of chiral amines.

Reductive Amination and Alkylation Reactions

Reductive amination is a cornerstone reaction for the synthesis of this compound. This reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.

In the context of synthesizing the target molecule, 2-amino-1,3-propanediol can be reacted with 1-phenyl-1-propanone. This reaction, typically carried out under mildly acidic conditions to facilitate imine formation, is followed by the addition of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. Catalytic hydrogenation over a palladium or platinum catalyst is also an effective method for the reduction of the imine intermediate.

The stereochemical outcome of the reductive amination can be influenced by the reaction conditions and the presence of chiral catalysts. Diastereoselective reductive amination can be achieved if a chiral amine is used as a starting material.

Direct alkylation of 2-amino-1,3-propanediol with a suitable 1-phenylpropyl halide is another potential route, although this method can be less selective and may lead to over-alkylation.

Reaction TypeReactantsReducing Agent/CatalystProduct
Reductive Amination2-Amino-1,3-propanediol, 1-Phenyl-1-propanoneNaBH₄, NaBH₃CN, or H₂/PdThis compound
Catalytic HydrogenationImine intermediatePalladium on carbon (Pd/C)This compound

Strategies for Functional Group Transformations and Derivatization

Once the core structure of this compound is assembled, further transformations and derivatizations can be carried out to synthesize analogues. The hydroxyl and amino groups are key sites for such modifications.

The hydroxyl groups can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or acetals, to allow for selective reactions at other parts of the molecule. These protecting groups can be selectively removed under specific conditions. The hydroxyl groups can also be esterified or etherified to introduce different functionalities.

The secondary amine can be further alkylated or acylated to generate a range of derivatives. N-acylation, for example, can be achieved by reacting the aminodiol with an acid chloride or anhydride in the presence of a base.

These functional group transformations are essential for creating a library of analogues of this compound, which can be useful for structure-activity relationship studies.

Novel Synthetic Route Development

Recent research has focused on developing streamlined and selective methods for the synthesis of 2-amino-1,3-propanediol derivatives. These efforts aim to reduce the number of synthetic steps, improve atom economy, and provide precise control over the modification of specific functional groups within the molecule.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced waste, time, and resources. A prominent one-pot method for the synthesis of N-substituted 2-amino-1,3-propanediol analogues is reductive amination.

Reductive amination involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This direct approach is highly efficient for creating secondary and tertiary amines. For the synthesis of analogues of this compound, this would typically involve the reaction of a suitable ketone or aldehyde with 2-amino-1,3-propanediol (serinol) in the presence of a reducing agent.

A variety of reducing agents can be employed in one-pot reductive aminations, with the choice depending on the specific substrates and desired selectivity. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The mild and selective nature of sodium triacetoxyborohydride makes it a particularly useful reagent for this transformation.

An environmentally friendly approach to one-pot synthesis involves the reaction of serinol with aldehydes or ketones in the absence of a solvent and catalyst. This method has been shown to be highly regioselective. For instance, the reaction of serinol with aromatic and/or sterically hindered carbonyl compounds yields exclusively imines. In contrast, reactions with less sterically hindered aldehydes or ketones can lead to the formation of 1,3-oxazolidines.

Table 1: Examples of One-Pot Synthesis of Serinol Derivatives

Carbonyl Compound Product Type Reaction Conditions Yield (%)
Aromatic Aldehyde Imine Neat, Room Temp High
Sterically Hindered Ketone Imine Neat, Heat High
Aliphatic Aldehyde 1,3-Oxazolidine Neat, Room Temp High
Aliphatic Ketone 1,3-Oxazolidine Neat, Heat High

Chemo-Selective Reaction Methodologies

Molecules containing multiple functional groups, such as 2-amino-1,3-propanediol and its derivatives, present a challenge in achieving selective modification of a single functional group. Chemo-selective reaction methodologies are designed to address this by enabling the reaction of one functional group in the presence of others.

N-Acylation vs. O-Acylation:

The presence of both amino and hydroxyl groups in 2-amino-1,3-propanediol analogues allows for selective acylation to form either amides (N-acylation) or esters (O-acylation). The outcome of the acylation reaction can often be controlled by the choice of reagents and reaction conditions.

Generally, the amino group is more nucleophilic than the hydroxyl groups, leading to preferential N-acylation under neutral or basic conditions. Thioesters, for example, have been employed as a stable acyl source for the highly chemo-selective N-acylation of various nitrogen-containing compounds.

Conversely, chemo-selective O-acylation can be achieved under acidic conditions. In an acidic medium, the amino group is protonated, which significantly reduces its nucleophilicity. This allows for the selective acylation of the hydroxyl groups by an acylating agent, such as an acyl halide or anhydride. This strategy has been successfully applied to the O-acylation of hydroxyamino acids.

The development of catalyst-controlled chemo-selective acylation has further expanded the synthetic toolbox. Organocatalysts have been shown to direct the acylation to a specific hydroxyl group, even in the presence of a more reactive primary hydroxyl group, through molecular recognition events.

Table 2: General Conditions for Chemo-Selective Acylation of Amino Alcohols

Desired Product Reaction Conditions Rationale
N-Acyl (Amide) Neutral or Basic Higher nucleophilicity of the amino group.
O-Acyl (Ester) Acidic Protonation of the amino group deactivates it towards acylation.
Regioselective O-Acyl Organocatalysis Catalyst directs the acyl group to a specific hydroxyl group.

N-Alkylation:

Chemo-selective N-alkylation of the primary or secondary amino group in the presence of the hydroxyl groups is another important transformation. Reductive amination, as discussed in the one-pot synthesis section, is an excellent method for achieving N-alkylation. By reacting an existing N-substituted 2-amino-1,3-propanediol with an aldehyde or ketone in the presence of a selective reducing agent, further substitution on the nitrogen can be achieved.

Stereochemical Investigations of 2 1 Phenylpropyl Amino Propane 1,3 Diol

Chiral Resolution and Enantiomer Separation Studies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For a compound with multiple chiral centers like 2-[(1-Phenylpropyl)amino]propane-1,3-diol, the separation of diastereomers is typically more straightforward due to their different physical properties. However, the resolution of the enantiomeric pairs requires the use of a chiral resolving agent or a chiral stationary phase in chromatography.

One of the most established methods for resolving amines is the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.orgminia.edu.eg The basic amino group in this compound can react with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.comscispace.com These salts, having different solubilities, can then be separated by fractional crystallization. gavinpublishers.comlibretexts.org After separation, the individual enantiomers of the amino diol can be recovered by treating the diastereomeric salts with a base. minia.edu.eg

The efficiency of such a resolution can be evaluated by testing a variety of chiral resolving agents and solvent systems to optimize the yield and enantiomeric excess of the desired enantiomer. A hypothetical study on the resolution of (1R,2S)/(1S,2R)-2-[(1-phenylpropyl)amino]propane-1,3-diol is presented in the table below.

Table 1: Hypothetical Results for Chiral Resolution of this compound via Diastereomeric Salt Formation

EntryChiral Resolving AgentSolventDiastereomeric Salt Yield (%)Enantiomeric Excess of Recovered Amine (%)
1D-(-)-Tartaric AcidMethanol7592
2L-(+)-Tartaric AcidEthanol7290
3(S)-(+)-Mandelic AcidIsopropanol6885
4(R)-(-)-Mandelic AcidAcetone/Water6582
5(+)-Camphor-10-sulfonic acidEthyl Acetate5575

Alternatively, chromatographic methods utilizing chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) can be employed for the analytical and preparative separation of the enantiomers. nih.govcsic.es This technique offers a powerful tool for both the quantification of enantiomeric purity and the isolation of small quantities of pure enantiomers for further study.

Determination of Absolute Configuration

Once the enantiomers have been separated, determining their absolute configuration is a crucial step. Several methods can be employed for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a single crystal of either the pure enantiomer or a derivative containing a heavy atom (to facilitate the determination of the absolute structure using anomalous dispersion). nih.gov For this compound, a suitable crystalline derivative could be formed by reacting it with a chiral carboxylic acid or another appropriate reagent.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful methods for the determination of absolute configuration. The most common approach is the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. acs.orgillinois.edu The differing spatial arrangement of the phenyl and trifluoromethyl groups of the Mosher's acid moiety in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original molecule. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the resulting Mosher's esters (formed with the diol) or amides (if the amine is derivatized), the absolute configuration can be assigned. rsc.orgresearchgate.netnih.govresearchgate.net

A hypothetical analysis of the Mosher's ester derivatives of the two enantiomers of a this compound stereoisomer is presented below.

Table 2: Hypothetical 1H NMR Chemical Shift Differences (ΔδSR) for Mosher's Ester Derivatives of a this compound Enantiomer

Protonδ (R-Mosher Ester) (ppm)δ (S-Mosher Ester) (ppm)Δδ (δS - δR) (ppm)Inferred Spatial Position
H-1a3.853.95+0.10On one side of the Mosher plane
H-1b3.703.62-0.08On the other side of the Mosher plane
H-23.203.15-0.05On the other side of the Mosher plane
H-3a4.104.22+0.12On one side of the Mosher plane
H-3b3.983.90-0.08On the other side of the Mosher plane
Phenyl-H (ortho)7.357.30-0.05On the other side of the Mosher plane

More recent NMR techniques involve the use of chiral solvating agents or the analysis of fluorine-labeled derivatives to determine enantiomeric excess and absolute configuration. acs.orgfrontiersin.org

Conformational Analysis and Stereoisomeric Effects on Molecular Properties

The molecule this compound is flexible, with several rotatable single bonds. The preferred conformations of the different stereoisomers can significantly impact their physical, chemical, and biological properties. Conformational analysis can be performed using a combination of NMR spectroscopy and computational modeling. nih.govmdpi.comnih.govfrontiersin.org

NMR parameters such as nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and vicinal coupling constants (3J), which are related to dihedral angles via the Karplus equation, can be used to deduce the predominant solution-state conformation.

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics, can be used to calculate the energies of different possible conformations and to predict the most stable conformers. emich.edunih.gov These calculations can also provide insights into intramolecular hydrogen bonding, which is likely to play a significant role in determining the conformational preferences of this amino diol.

The different stereoisomers of this compound are expected to exhibit different molecular properties. For instance, the pKa of the amino group and the acidity of the hydroxyl groups can be influenced by the stereochemistry and the resulting conformational preferences, which affect intramolecular interactions. masterorganicchemistry.comnih.govnih.gov The lipophilicity and receptor binding affinity are also expected to vary among the stereoisomers, which has important implications for their pharmacokinetic and pharmacodynamic profiles.

Diastereoselective Control in Synthesis

The stereoselective synthesis of 2-amino-1,3-diols is a well-studied area of organic chemistry, driven by the prevalence of this structural motif in bioactive molecules. beilstein-journals.org Achieving diastereoselective control in the synthesis of this compound would allow for the targeted preparation of specific stereoisomers, which is more efficient than separating a mixture.

One common strategy for diastereoselective synthesis is to use a chiral starting material that directs the stereochemical outcome of subsequent reactions. For example, a chiral amino alcohol could be used as a precursor, and the existing stereocenter would influence the formation of the new stereocenter. researchgate.net

Alternatively, substrate-controlled diastereoselective reactions can be employed. For instance, the reduction of a suitable keto-amine precursor could be influenced by the existing stereocenter at the 1-phenylpropyl moiety, leading to the preferential formation of one diastereomer. The choice of reducing agent can have a significant impact on the diastereomeric ratio. rsc.org

A hypothetical diastereoselective reduction to form this compound is outlined in the table below.

Table 3: Hypothetical Diastereoselective Reduction to Synthesize a Stereoisomer of this compound

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1Sodium borohydrideMethanol060:40
2Lithium aluminum hydrideTetrahydrofuran-7875:25
3Zinc borohydrideDiethyl ether-2085:15
4L-Selectride®Tetrahydrofuran-7810:90
5K-Selectride®Tetrahydrofuran-785:95

Such synthetic strategies are invaluable for accessing specific stereoisomers of this compound for detailed biological evaluation.

Structure Activity Relationship Sar Studies of 2 1 Phenylpropyl Amino Propane 1,3 Diol and Its Derivatives

Elucidation of Structural Determinants for Preclinical Biological Activities

The biological activity of aminopropanediol derivatives is intricately linked to their three-dimensional structure and the physicochemical properties of their various substituents. Research has systematically explored modifications to the alkyl chain, the phenyl ring, and the core amino and hydroxyl groups to map the structural requirements for activity.

The nature of the alkyl chain plays a pivotal role in the potency of 2-amino-1,3-propanediol (B45262) derivatives. Early studies, simplifying the structure of natural products like myriocin (B1677593) (ISP-I), led to the development of 2-alkyl-2-amino-1,3-propanediols. windows.netnih.gov These investigations revealed that the length and composition of this lipophilic chain are critical determinants of immunosuppressive activity. The general structure consists of a hydrophilic amino alcohol part and a lipophilic hydrocarbon chain, indicating that the amphiphilicity of these molecules is a key feature for their biological function. windows.net

Table 1: Impact of Alkyl Chain Modification on Immunosuppressive Activity

Compound Alkyl/Arylalkyl Substituent Relative Potency
1a C14H29 Lead Compound
1b C15H31 More Potent than 1a
1c C16H33 More Potent than 1a

| FTY720 | 2-(4-octylphenyl)ethyl | ~3-fold more potent than 1a |

This table illustrates the effect of modifying the alkyl chain on the immunosuppressive activity of 2-amino-1,3-propanediol derivatives. Data synthesized from findings reported in scientific literature. windows.net

For derivatives containing a phenyl ring, its position within the side chain is a critical factor governing biological activity. Studies on a series of compounds where a phenyl ring was incorporated at various positions within the side chain demonstrated that a specific spatial relationship between the aminopropanediol core and the phenyl group is required for optimal activity. nih.gov

The most potent immunosuppressive effects were observed when the phenyl ring was separated from the quaternary carbon of the aminopropanediol moiety by a two-carbon linker. nih.gov This suggests that a precise distance is necessary for the molecule to adopt the correct conformation for binding to its target. Furthermore, substitutions on the phenyl ring itself can modulate activity, with substituents affecting the electronic and steric properties of the molecule. For instance, the 4-octylphenyl substituent in the highly potent derivative FTY720 highlights the importance of a lipophilic group at the para position of the phenyl ring. windows.netnih.gov

The aminopropanediol core, containing the amine and two hydroxyl groups, is essential for the biological activity of these compounds. The stereochemistry at the carbon bearing these substituents has been shown to be a crucial determinant of potency. Specifically, the (pro-S)-hydroxymethyl group has been identified as being essential for potent immunosuppressive activity. nih.gov

Modifications to the (pro-R)-hydroxymethyl group have been explored, with favorable substituents including hydroxyalkyl (such as hydroxyethyl (B10761427) and hydroxypropyl) and small alkyl groups (like methyl and ethyl). nih.gov The primary amine and the hydroxyl groups are thought to be involved in key hydrogen bonding interactions with the biological target. The protection or modification of these functional groups often leads to a significant decrease or loss of activity, underscoring their importance in the pharmacophore. researchgate.net

Table 2: Effect of Hydroxymethyl Group Substitution on Immunosuppressive Activity

Base Compound Modification Activity Outcome
Compound 6 (FTY720) (pro-S)-hydroxymethyl group Essential for high potency
Compound 6 (FTY720) Substitution at (pro-R)-hydroxymethyl with hydroxyalkyl Favorable for activity

| Compound 6 (FTY720) | Substitution at (pro-R)-hydroxymethyl with lower alkyl | Favorable for activity |

This table summarizes the importance of the hydroxyl groups in the aminopropanediol core for immunosuppressive activity. Data synthesized from findings reported in scientific literature. nih.gov

Rational Design of Analogues for Targeted Preclinical Effects

The insights gained from SAR studies have enabled the rational design of novel analogues with targeted preclinical effects. By understanding the key structural features required for activity, medicinal chemists can design new compounds with improved properties. For example, pharmacophore-guided rational design has led to the discovery of a series of triazole/oxazole-containing 2-substituted 2-aminopropane-1,3-diol derivatives as potent and selective agonists for specific receptors. researchgate.net

This approach involves creating a three-dimensional model of the essential structural features required for biological activity (the pharmacophore). This model is then used to design new molecules that fit the pharmacophore and are therefore likely to be active. This strategy has been successful in developing analogues with enhanced selectivity and favorable pharmacokinetic profiles, such as compounds that show a clear dose-response in preclinical models with reduced effects on non-target systems. researchgate.netnih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminopropanediol Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aminopropanediol systems, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. nih.govmdpi.commdpi.comfarmaciajournal.com

A robust QSAR model can provide valuable insights into the mechanism of action by identifying the key molecular properties that are most important for activity. For example, a QSAR study might reveal that the van der Waals volume and electronegativity are critical for the antituberculosis activity of a series of compounds, suggesting that steric and electronic interactions are key to their mechanism. nih.gov

Mechanistic Studies of 2 1 Phenylpropyl Amino Propane 1,3 Diol Preclinical/in Vitro

In Vitro Biochemical Target Identification and Ligand-Binding Dynamics

There is no available information from preclinical or in vitro studies to identify the specific biochemical targets of 2-[(1-Phenylpropyl)amino]propane-1,3-diol. Research detailing its binding affinity, kinetics, and mode of interaction with any receptor, enzyme, or other biological molecule has not been published.

Cellular Pathway Modulation in Preclinical Models

Information regarding the modulation of cellular pathways by this compound in preclinical models is not available in the current scientific literature.

Immunomodulatory Effects

There are no published studies investigating the immunomodulatory effects of this compound, including any potential impact on lymphocyte function or activity in animal models.

Investigational Biological Activities

There is no available research data from molecular docking studies, in vitro assays, or preclinical models to suggest any potential anti-cancer or pain inhibitory activities for this compound.

Metabolic Pathways and Biotransformation of 2 1 Phenylpropyl Amino Propane 1,3 Diol Preclinical/in Vitro

In Vitro Hepatic Microsomal Metabolism

In vitro studies using liver microsomes are a primary tool for investigating the metabolic stability and pathways of a compound. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Identification of Cytochrome P450 (CYP) Enzyme Involvement and Isoform Specificity

The CYP enzyme superfamily is a major contributor to the Phase I metabolism of many xenobiotics. nih.govmdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. nih.gov This is typically achieved by incubating the compound with a panel of human recombinant CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes.

Characterization of Primary Metabolites and Their Formation Mechanisms

During incubation with liver microsomes, the parent compound is metabolized into various products. nih.gov These primary metabolites are then identified and structurally characterized using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Common metabolic reactions include oxidation, hydroxylation, and dealkylation, catalyzed by CYP enzymes. nih.gov

In Vivo Preclinical Metabolic Profiling (e.g., Rodent Models)

In vivo studies, typically in rodent models such as rats or mice, provide a more complete picture of a compound's metabolism, distribution, and excretion within a whole organism. nih.gov

Excretion and Clearance Pathways in Animal Models

Following administration of the compound to animal models, urine, feces, and bile are collected over a period of time to determine the primary routes of excretion. nih.gov The rate of elimination and the total clearance of the compound from the body are key pharmacokinetic parameters determined in these studies. researchgate.net Studies on the related compound 3-(phenylamino)propane-1,2-diol in mice showed that it was extensively metabolized and eliminated primarily in the urine. nih.govnih.gov Unchanged parent compound accounted for less than 1% of the administered dose, indicating extensive metabolism. nih.gov

Detection of Conjugated Metabolites

In addition to Phase I metabolism, compounds can undergo Phase II conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is added to the parent compound or its Phase I metabolites. This process generally increases water solubility and facilitates excretion. For the related compound 3-(phenylamino)propane-1,2-diol, conjugates of its metabolites were detected in the urine of mice. nih.gov

Theoretical Predictions of Metabolic Lability and Soft Spots

Computational or theoretical models can be used to predict a molecule's metabolic fate. These in silico tools can identify "soft spots," which are the sites on the molecule most likely to be susceptible to metabolic transformation. This information can guide further metabolism studies and can be used in the early stages of drug design to create more metabolically stable compounds.

Advanced Analytical Methodologies for 2 1 Phenylpropyl Amino Propane 1,3 Diol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-[(1-Phenylpropyl)amino]propane-1,3-diol, offering powerful tools for separating it from impurities and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. pensoft.netresearchgate.net

Method development often begins with the choice of a suitable column, with C18 columns being a common starting point for reversed-phase chromatography. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.net The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. Isocratic or gradient elution may be employed to achieve the desired separation within a reasonable timeframe. pensoft.net

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. pensoft.netptfarm.pl Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Illustrative HPLC Method Parameters for a Related Compound

Parameter Condition
Column C18 (150x4 mm i.d., 5 µm)
Mobile Phase Acetonitrile:Phosphate buffer, pH=3, (50:50% v/v)
Flow Rate 1.0 mL/min
Detection UV/VIS at 225 nm
Column Temperature 30 °C
Elution Mode Isocratic

This table is based on a method for a structurally related compound and serves as an example of typical HPLC conditions. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile metabolites of this compound. escholarship.org This method is particularly useful in studying the biotransformation of the compound in biological systems. nih.gov

For GC-MS analysis, non-volatile metabolites often require a derivatization step to increase their volatility and thermal stability. escholarship.org This typically involves reacting the hydroxyl and amino groups with a derivatizing agent to form more volatile ethers, esters, or silyl (B83357) derivatives. nih.gov

The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. escholarship.org

GC-MS has been successfully employed to identify metabolites of structurally similar compounds, such as 3-(phenylamino)propane-1,2-diol, in urine samples. nih.gov Studies have identified hydroxylated and carboxylated metabolites, providing insights into the metabolic pathways of these compounds. nih.gov

Table 2: Potential Metabolites Identifiable by GC-MS

Metabolite Type Potential Structure
Hydroxylated Metabolite 2-[(1-(4-hydroxyphenyl)propyl)amino]propane-1,3-diol
Oxidized Metabolite 2-Hydroxy-3-[(1-phenylpropyl)amino]propanoic acid

This table presents hypothetical metabolites based on known metabolic pathways of similar compounds. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains chiral centers, it can exist as different stereoisomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological activities. nih.govworldwidejournals.com

Chiral separation is typically achieved using a chiral stationary phase (CSP). chromatographyonline.com These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. worldwidejournals.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. chromatographyonline.commdpi.com Normal-phase, reversed-phase, and polar organic modes can be employed. chromatographyonline.com The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase chromatography, and the use of additives can significantly influence the separation. worldwidejournals.comchromatographyonline.com

The validation of a chiral method is crucial to ensure its accuracy and precision in determining the enantiomeric purity of a sample. worldwidejournals.com This is particularly important in pharmaceutical applications where stringent limits are placed on the amount of the undesired enantiomer. worldwidejournals.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.net Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. chemicalbook.comresearchgate.net

In a ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. The splitting pattern (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, reveals the connectivity of the atoms. The integration of the signals is proportional to the number of protons giving rise to the signal.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.2-7.4 126-129
CH (Benzylic) 3.5-3.8 60-65
CH (Propane) 2.8-3.2 50-55
CH₂ (Propane) 3.4-3.9 65-70
NH 1.5-2.5 N/A
OH 2.0-4.0 N/A

These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. uoh.edu.iqmdpi.com Both techniques probe the vibrational modes of a molecule, which are characteristic of its structure and bonding. mdpi.com

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, while in Raman spectroscopy, the inelastic scattering of monochromatic light is observed. mdpi.com The resulting spectra show a series of bands, with the position of each band corresponding to a specific vibrational frequency.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations. researchgate.netnih.gov The fingerprint region of the spectra (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for its identification. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and compare them with the experimental spectra to aid in the assignment of the vibrational modes. researchgate.netnih.gov

Table 4: Expected Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3600
N-H Stretching 3300-3500
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-3000
C=C (Aromatic) Stretching 1450-1600
C-N Stretching 1000-1250
C-O Stretching 1000-1200

This table provides general ranges for the expected vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. In the case of this compound, the key chromophore responsible for UV absorption is the phenyl group. The electronic transitions within the benzene (B151609) ring, specifically the π → π* transitions, give rise to characteristic absorption bands in the UV region.

While specific experimental data for this compound is not widely published, analysis of structurally similar compounds, such as Phenylpropanolamine (PPA), provides insight into its expected spectroscopic behavior. Phenylpropanolamine hydrochloride, which also contains a phenyl ring attached to an amino-alcohol side chain, absorbs ultraviolet light due to this chromophoric system. ijpsi.orgjfda-online.com

Studies on PPA report distinct absorption maxima in aqueous solutions. These absorptions are attributed to the electronic excitations within the benzene ring. The typical UV spectrum for such compounds shows a strong absorption band at shorter wavelengths and a weaker, fine-structured band at longer wavelengths.

Table 1: UV Absorption Data for the Analogous Compound Phenylpropanolamine HCl

Wavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
256 nm156 jfda-online.com
210 nm3778 jfda-online.com

This interactive table summarizes the UV absorption characteristics of Phenylpropanolamine HCl, a structural analog of the target compound.

The electronic properties of this compound are expected to be dominated by the phenyl chromophore. The substitution on the amino group is not anticipated to cause a major shift in the primary absorption wavelengths compared to PPA, as it does not significantly alter the electronic environment of the benzene ring. Therefore, UV-Vis spectroscopy serves as a reliable method for quantifying the compound in solution and providing information about its electronic structure.

Mass Spectrometry Approaches for Structural Confirmation

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of organic molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which allows for unambiguous structural confirmation. For this compound, electron impact (EI) ionization is a common method to generate characteristic fragments.

The fragmentation of N-alkylated amino alcohols under electron impact often follows predictable pathways. A primary and highly significant fragmentation process is β-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent (beta) to the nitrogen atom. researchgate.net In the structure of this compound, several β-cleavages are possible, leading to the formation of stable carbocations and radical species.

The fragmentation pattern is influenced by the structure of the alkyl groups attached to the nitrogen. researchgate.net The 1-phenylpropyl group is expected to yield a prominent fragment ion through cleavage of the C-C bond between the phenyl-bearing carbon and the nitrogen-bearing carbon. Another key fragmentation would be the cleavage of the bond between the nitrogen and the propanediol (B1597323) moiety.

Table 2: Predicted Key Mass Spectral Fragments for this compound

Fragment StructurePredicted m/z (mass-to-charge ratio)Fragmentation Pathway
[C₉H₁₁]⁺ (1-Phenylpropyl cation)119Cleavage of the C-N bond
[C₁₂H₁₈NO]⁺192Loss of a CH₂OH radical
[C₁₀H₁₄NO₂]⁺180Loss of an ethyl radical (C₂H₅) from the N-substituent
[CH₂(OH)CHNHCH(CH₂CH₃)C₆H₅]⁺208α-cleavage with loss of a CH₂OH radical

This interactive table outlines the plausible mass spectral fragments of this compound based on established fragmentation mechanisms for similar N-alkylated amino alcohols.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₉NO₂ = 209.28 g/mol ). The relative abundance of these fragments provides a unique fingerprint, allowing for the definitive structural confirmation of this compound and its differentiation from isomeric compounds.

Computational and Theoretical Chemistry Studies of 2 1 Phenylpropyl Amino Propane 1,3 Diol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules.

Optimized Molecular Geometry and Conformational States

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. DFT calculations can determine the most stable (lowest energy) conformation of 2-[(1-Phenylpropyl)amino]propane-1,3-diol. This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with other molecules, including biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Interactive Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMOData not availableHighest Occupied Molecular Orbital
LUMOData not availableLowest Unoccupied Molecular Orbital
HOMO-LUMO GapData not availableEnergy difference between HOMO and LUMO

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to understand its potential interactions with specific biological targets, such as enzymes or receptors. These simulations provide insights into the binding affinity, key interacting residues, and the mode of binding, which are invaluable for predicting the compound's pharmacological activity.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical descriptors that further characterize the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Interactive Table: Quantum Chemical Descriptors

DescriptorValueUnit
Ionization Potential (I)Data not availableeV
Electron Affinity (A)Data not availableeV
Electronegativity (χ)Data not availableeV
Chemical Hardness (η)Data not availableeV
Chemical Softness (S)Data not availableeV⁻¹
Electrophilicity Index (ω)Data not availableeV

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes (excluding toxicity)

The pharmacokinetic properties of a compound, often summarized by the acronym ADME, are critical for its potential as a therapeutic agent. In silico models can predict these properties for this compound, providing an early assessment of its drug-likeness. These predictions typically rely on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Interactive Table: Predicted ADME Properties

PropertyPredicted Value
Molecular WeightData not available
LogPData not available
Polar Surface AreaData not available
Number of Hydrogen Bond DonorsData not available
Number of Hydrogen Bond AcceptorsData not available
Intestinal AbsorptionData not available
Blood-Brain Barrier PenetrationData not available

Chemical Derivatives and Applications As Synthetic Intermediates

Role as Chiral Building Blocks in Asymmetric Organic Synthesis

Preparation of Novel Cyclic Carbonate Monomers from Aminopropanediols

The synthesis of cyclic carbonates from 1,3-diols is a well-established methodology, offering a safer alternative to the use of phosgene. rsc.org Aminopropanediols, in particular, serve as a versatile platform for creating functional aliphatic cyclic carbonate monomers. rsc.orgresearchgate.net The general strategy involves a two-step process: first, the amino group is chemoselectively reacted with an electrophile to create a functional diol intermediate. This is followed by intramolecular cyclization to yield the six-membered cyclic carbonate. rsc.orgresearchgate.net

This approach allows for the concurrent installation of two different functional groups. rsc.org While this methodology is broadly applicable to 2-amino-1,3-propane diols, specific studies detailing the synthesis and characterization of cyclic carbonate monomers derived directly from 2-[(1-Phenylpropyl)amino]propane-1,3-diol, including reaction yields and spectroscopic data, are not prominently featured in the reviewed literature.

Table 1: General Synthetic Strategy for Cyclic Carbonates from Aminopropanediols

Step Description General Reactants General Product
1 Chemo-selective functionalization of the amino group 2-Amino-1,3-propanediol (B45262), Electrophile Functional diol intermediate
2 Intramolecular cyclization Functional diol intermediate Functional aliphatic six-membered cyclic carbonate

This table represents a general strategy; specific data for this compound is not available.

Synthesis of Bioactive Analogues and Prodrugs for Preclinical Evaluation

Derivatives of 1,3-propanediol (B51772) are known to be components of bioactive compounds. google.com The aminopropanediol scaffold is a key feature in various pharmaceuticals, including immunomodulators. google.com The synthesis of analogues and prodrugs is a common strategy in drug discovery to improve the efficacy, bioavailability, and pharmacokinetic properties of a lead compound. However, there is a lack of specific published preclinical studies or evaluations of bioactive analogues or prodrugs synthesized directly from this compound. Research on related compounds, such as 3-(phenylamino)propane-1,2-diol, has been conducted in the context of toxicology studies, where its metabolism and clearance were investigated. nih.gov

Utility in Ligand and Catalyst Design

The structural motif of amino alcohols is fundamental in the design of chiral ligands for asymmetric catalysis. mdpi.com These ligands can coordinate with metal centers to create chiral catalysts that facilitate enantioselective transformations. For example, derivatives of the related (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol are used as starting materials to prepare diaryl sulfides, which in turn are used to synthesize sulfimides and N-tosylsulfimides that can function as chiral ligands. sigmaaldrich.comchemicalbook.com Despite the potential of the this compound structure to serve as a precursor for new chiral ligands, specific examples of its application in the design and synthesis of catalysts for asymmetric reactions are not detailed in the available scientific literature.

Future Directions in 2 1 Phenylpropyl Amino Propane 1,3 Diol Research

Development of Sustainable and Green Synthetic Routes

The chemical synthesis of aminopropanediol derivatives has traditionally relied on multi-step processes that may involve harsh reagents, significant energy consumption, and the generation of hazardous waste. Future research must prioritize the development of more sustainable and environmentally benign synthetic methodologies. A significant focus is on "green chemistry" approaches that improve efficiency and reduce environmental impact. polimi.itacs.org

Further research could explore biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. This approach not only aligns with green chemistry principles but can also facilitate the production of specific stereoisomers, which is often crucial for pharmacological activity.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Aminopropanediols

FeatureConventional SynthesisGreen/Sustainable Synthesis
Starting Materials Often petroleum-basedRenewable feedstocks (e.g., glycerol) nih.gov
Solvents Use of volatile organic compoundsSolvent-free or use of benign solvents (e.g., water) polimi.it
Catalysts Heavy metals, strong acids/basesBiocatalysts (enzymes), reusable catalysts researchgate.net
Energy Consumption High temperatures and pressuresMilder reaction conditions (ambient temperature/pressure)
Waste Generation Significant hazardous byproductsMinimal waste, biodegradable byproducts
Atom Economy Often lowHigh (e.g., one-pot reactions) acs.org

Exploration of Novel Preclinical Biological Activities and Therapeutic Potential

While the specific biological profile of 2-[(1-Phenylpropyl)amino]propane-1,3-diol is not extensively documented in publicly available research, the broader aminopropanediol structural class is associated with a wide range of pharmacological activities. A key future direction is the systematic preclinical screening of this compound and its close analogs to identify novel therapeutic applications.

The aminopropanediol scaffold is present in drugs with diverse mechanisms of action. For example, Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator used in treating multiple sclerosis, is a well-known aminopropanediol derivative. researchgate.net This precedent suggests that this compound could be investigated for immunomodulatory or anti-inflammatory properties. Other areas for exploration include cardiovascular effects, as some propanolamine (B44665) derivatives have shown activity on the cardiovascular system. nih.gov

Future research should involve a tiered approach, beginning with broad in vitro screening against a diverse panel of biological targets (e.g., receptors, enzymes, ion channels). Promising initial "hits" can then be followed by more focused cell-based assays and subsequent in vivo studies in relevant animal models of disease. This systematic exploration could uncover entirely new therapeutic possibilities for this chemical entity beyond currently known applications of similar structures. nih.govmdpi.com

Integration of Advanced Computational Modeling for Mechanistic Understanding

To accelerate the discovery process and gain deeper insights into how compounds like this compound interact with biological systems, the integration of advanced computational modeling is essential. nih.gov Physics-based methods, such as molecular dynamics (MD) simulations, and data-driven approaches can provide a detailed understanding of the molecular mechanisms underlying a compound's activity. nih.gov

Computational studies can be employed to:

Predict Binding Modes: Molecular docking can predict how the compound fits into the active site of a target protein, revealing key interactions that determine binding affinity and specificity. researchgate.net

Elucidate Reaction Mechanisms: For compounds that act as enzyme inhibitors, quantum mechanics/molecular mechanics (QM/MM) simulations can model the chemical reactions involved, providing a detailed picture of the catalytic process and how it is inhibited. nih.gov

Analyze Structure-Activity Relationships (SAR): By modeling a series of related aminopropanediol derivatives, researchers can understand how small changes in chemical structure affect biological activity, guiding the design of more potent and selective molecules.

Predict Pharmacokinetic Properties: Computational tools can estimate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities early in the drug discovery process.

These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the research and development process more efficient and cost-effective. nih.gov

Design of Next-Generation Aminopropanediol-Based Chemical Entities with Enhanced Specificity

Building on the knowledge gained from biological screening and computational modeling, a crucial future direction is the rational design of next-generation aminopropanediol-based molecules with improved properties. nih.govmdpi.com The development of new drugs is a challenging process, and enhancing specificity is key to improving efficacy and reducing off-target effects. nih.gov

One powerful strategy is scaffold-based molecular generation, where the core aminopropanediol structure of this compound is retained while modifications are systematically made to the peripheral functional groups (e.g., the phenylpropyl group). kaist.ac.kr Deep learning and other artificial intelligence techniques can be used to explore the vast chemical space around this scaffold to identify novel structures with predicted high affinity and selectivity for a specific biological target. kaist.ac.krgcpe-um.com

This design process could involve:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain the desired biological activity but improve other properties like solubility or metabolic stability.

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to design molecules that fit perfectly into the binding site, maximizing potency and selectivity.

Fragment-Based Drug Design: Combining small molecular fragments that are known to bind to the target to build a novel, high-affinity ligand.

By combining synthetic chemistry with advanced computational design, researchers can create a diverse library of novel aminopropanediol derivatives, moving beyond the initial structure of this compound to develop highly optimized therapeutic candidates for a range of diseases. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 2-[(1-Phenylpropyl)amino]propane-1,3-diol, considering yield and safety?

Methodological Answer:
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. A plausible route involves reacting 1-phenylpropylamine with a diol precursor (e.g., 1,3-dibromopropane-1,3-diol) under controlled conditions. However, safety and scalability must be prioritized. For example, while lithium aluminum hydride (LiAlH4) reductions are effective for analogous diols, they pose hazards in large-scale reactions . Alternative oxidants like peracetic acid, as used in phenyl-substituted nitromethylbenzene synthesis, may offer safer, cost-effective pathways . Optimization should include solvent selection (e.g., THF or ethanol), temperature gradients, and catalyst screening (e.g., palladium for hydrogenation steps).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can resolve the amine and diol functionalities, with distinct shifts for the phenylpropyl group (~6.5–7.5 ppm for aromatic protons) and hydroxyls (~3–5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C12H19NO2; theoretical ~209.14 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Tools like Phaser-2.1 software enable phase determination for crystal structures, critical for resolving stereochemistry and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions often arise from impurities, assay variability, or unaccounted stereochemistry. To address this:

Purity Assessment : Use HPLC (>95% purity) and elemental analysis to verify compound integrity.

Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in enzyme inhibition may stem from buffer pH or co-solvent effects.

Stereochemical Analysis : Enantiomers may exhibit divergent activities. Chiral chromatography or asymmetric synthesis (e.g., using enantiopure catalysts) can isolate active forms .

Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed journals to identify outliers .

Advanced: What computational strategies assist in designing novel derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Retrosynthetic Planning : AI tools (e.g., Template_relevance Pistachio, Reaxys) predict feasible routes by mining reaction databases. For example, substituting the phenylpropyl group with electron-withdrawing substituents (e.g., -CF3) may improve binding affinity .
  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with lower binding energies and favorable ADMET profiles.
  • SAR Studies : Compare analogs like 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol to identify critical functional groups. The dimethylphenyl group in enhances selectivity for enzyme targets, suggesting steric and electronic tuning .

Advanced: What is the role of stereochemistry in the biological activity of this compound, and how can enantiomers be selectively synthesized?

Methodological Answer:

  • Stereochemical Impact : The (R,R) and (S,S) enantiomers may differ in receptor binding. For example, highlights enantiopure analogs (e.g., [R(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol) with distinct therapeutic profiles.
  • Synthetic Approaches :
    • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation to control stereocenters.
    • Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers during ester hydrolysis.
    • Chiral Auxiliaries : Temporarily attach groups like menthol to steer stereochemistry, then cleave post-synthesis .

Advanced: How do structural modifications to the phenylpropyl group influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • Electron-Donating Groups (-OCH3, -CH3) : Increase lipophilicity and membrane permeability, as seen in ’s fluorinated analogs.
  • Electron-Withdrawing Groups (-NO2, -CF3) : Enhance metabolic stability but may reduce solubility.
  • Bulkier Substituents : 2,6-Dimethylphenyl groups () improve target selectivity by reducing off-target interactions.
  • Quantitative Structure-Activity Relationship (QSAR) : Use software like Schrödinger’s QikProp to correlate substituent effects with logP, pKa, and bioavailability .

Advanced: What experimental designs are recommended for studying the compound’s interaction with cellular signaling pathways?

Methodological Answer:

Pathway-Specific Assays : Use luciferase reporters (e.g., NF-κB or MAPK pathways) to quantify transcriptional activity.

Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics with purified receptors.

Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) validates mechanism of action.

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream protein expression changes .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization or distillation.
  • Byproduct Formation : Optimize stoichiometry (e.g., amine:diol ratio) to minimize side reactions.
  • Safety : Replace hazardous reagents (e.g., LiAlH4) with sodium borohydride or catalytic hydrogenation .
  • Cost : Source low-cost precursors like benzaldehyde derivatives for phenylpropylamine synthesis .

Advanced: How can researchers validate the compound’s metabolic stability in vitro?

Methodological Answer:

Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS.

Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions.

Reactive Metabolite Detection : Trapping agents (e.g., glutathione) identify electrophilic intermediates.

Computational Prediction : Tools like MetaSite model Phase I/II metabolism based on structural motifs .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical characterization?

Methodological Answer:

  • Standardized Protocols : Adopt USP/Ph. Eur. guidelines for melting point, solubility, and particle size analysis.
  • QC Metrics : Implement in-process checks (e.g., mid-IR spectroscopy for functional group integrity).
  • Interlaboratory Validation : Collaborate with independent labs to cross-verify NMR and XRD data .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.